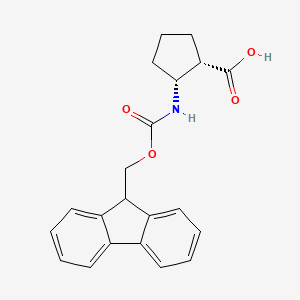

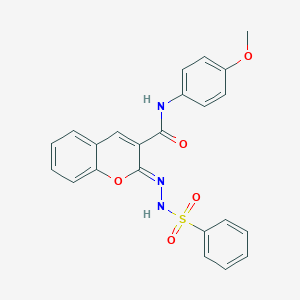

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex cyclopentane derivatives can involve various strategies, including the use of chiral derivatizing reagents for the separation of isomers, as seen in the high-performance liquid chromatographic method developed for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids . Additionally, the synthesis of monoamidic derivatives of cis- and trans-1,2-cyclopentanedicarboxylic acids with different functional groups indicates the versatility of cyclopentane derivatives in chemical synthesis . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is known to influence their chemical properties and reactivity. For instance, cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) is a conformationally constrained β-amino acid that adopts helical conformations in solution and in the crystal state . This suggests that the cis configuration in cyclopentane derivatives can lead to specific conformational preferences, which might also be true for the compound of interest.

Chemical Reactions Analysis

The reactivity of cyclopentane derivatives can be affected by the presence of different substituents. For example, the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids shows that the pKa values and thus the acidity can be influenced by the electronic effects of the substituents . This implies that the electronic properties of the fluorenylmethoxy carbonyl group in the compound of interest could significantly affect its reactivity.

Physical and Chemical Properties Analysis

The physical properties of cyclopentane derivatives, such as solubility and crystallinity, can be challenging to predict. For instance, the synthesis of 2,3-cis-2,3-Dihydroxycyclopentanecarboxylic acid derivatives resulted in mixtures that were difficult to separate and lacked crystallinity . This suggests that the compound of interest may also exhibit complex behavior in terms of its physical state and separation challenges.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The compound is a key intermediate in the synthesis of various geometric isomers and has been studied for its unique structural properties. For instance, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid, related structurally to the compound , have been isolated and characterized using X-ray crystallography, revealing zwitterionic forms and strong hydrogen bonding patterns in the solid state (Curry et al., 1993). Similarly, patterns of supramolecular self-assembly have been observed in related compounds, leading to novel crystal structures with unique tetrameric rings (Kălmăn et al., 2002).

Therapeutic Potential and Enzyme Inhibition

Studies have explored the potential therapeutic applications of the compound's derivatives. A class of monoamidic derivatives of cis- and trans-1,2-cyclohexanedicarboxylic and 1,2-cyclopentanedicarboxylic acids has been synthesized and evaluated for inhibitory activity against angiotensin converting enzyme, highlighting the compound's relevance in designing novel ACE inhibitors (Turbanti et al., 1993).

Role in Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. For example, cis-2-Aminocyclohex-4-enecarboxylic acid, a structurally related compound, has been identified as a new building block for helical foldamers, demonstrating the compound's significant role in the conformational design of peptides (Kwon et al., 2015). Additionally, the synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-protected β-amino acids by direct homologation further underscores the compound's importance in peptide chemistry and its versatility in synthesizing structurally diverse amino acids (Ellmerer-Müller et al., 1998).

Propiedades

IUPAC Name |

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)17-10-5-11-19(17)22-21(25)26-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-4,6-9,17-19H,5,10-12H2,(H,22,25)(H,23,24)/t17-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLDVIJVCPIJCM-PKOBYXMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)

![6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2506051.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2506054.png)

![1-(3-Methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)prop-2-en-1-one](/img/structure/B2506056.png)

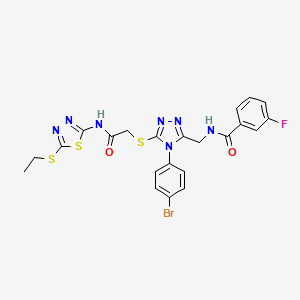

![2-[(2-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2506058.png)

![Pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B2506060.png)